

Plazomicin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of **Plazomicin**

Introduction

Plazomicin (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Marketed under the brand name Zemdri, it was specifically engineered to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs).[1][3] Its development addressed a critical need for new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[1][2] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of **Plazomicin**.

Discovery and Synthesis

Plazomicin was structurally derived from sisomicin, a natural aminoglycoside, through a process of rational drug design aimed at creating a molecule impervious to enzymatic inactivation.[1][2][4] The key structural modifications include the appendage of a hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6' position.[4][5] The modification at the 6'-position is critical as it protects the molecule from the activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity. [4][5]



The drug was developed by Achaogen, a biopharmaceutical company, after being initially discovered at Ionis Pharmaceuticals.[1][5]

Synthetic Route

Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

- Protection: Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl
 trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with
 benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]
- Coupling and Modification: Amide coupling is performed, followed by the removal of the trifluoroacetate group.[1]
- Final Steps: The process concludes with reductive amination, cleavage of benzoyl esters, and global removal of the Cbz protecting groups under hydrogenative conditions to yield the final **Plazomicin** molecule.[1]

Mechanism of Action

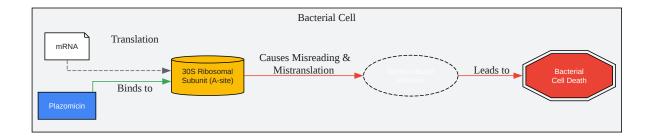
Like all aminoglycosides, **Plazomicin** is a rapid bactericidal agent that inhibits bacterial protein synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][6]

Key Steps:

- Binding: Plazomicin binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]
- Interference: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codon by tRNA.[4][7]
- Inhibition: The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately resulting in cell death.[7]

The structural modifications of **Plazomicin** were designed to preserve this core mechanism while evading the AMEs that typically inactivate other aminoglycosides.[4]





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Caption: Mechanism of **Plazomicin** action on the bacterial ribosome.

Preclinical Development: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing

- Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
- Conditions: Testing was performed under neutral pH conditions.[10]
- Breakpoints: The FDA has assigned a susceptibility breakpoint for Plazomicin against Enterobacteriaceae of ≤2 µg/mL.[9]

Data Presentation: In Vitro Susceptibility



Organism/P henotype	N	MIC₅ο (μg/mL)	MIC90 (μg/mL)	% Susceptible (≤2 μg/mL)	Reference(s
Enterobacteri aceae (All)	>6000	0.5	2	>95%	[9]
Escherichia coli	-	0.25 - 0.5	0.5 - 1	-	[9]
Klebsiella pneumoniae	-	0.25 - 0.5	0.5 - 1	-	[9]
Carbapenem- Resistant (CRE)	>95	0.5	1	98%	[11]
Pseudomona s aeruginosa	-	4 - 8	8 - 32	-	[9]
Acinetobacter baumannii	407	≤8	>16	-	[10]
Staphylococc us aureus (MRSA)	493	1	2	-	[10]

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development

Plazomicin underwent a structured clinical development program, including Phase 1, 2, and 3 trials to establish its safety, pharmacokinetic profile, and efficacy.[12]

Phase 1 Studies: Pharmacokinetics and Safety

 Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple ascending intravenous doses of Plazomicin.[10][12]



 Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous dose of Plazomicin over 30 minutes in healthy subjects.

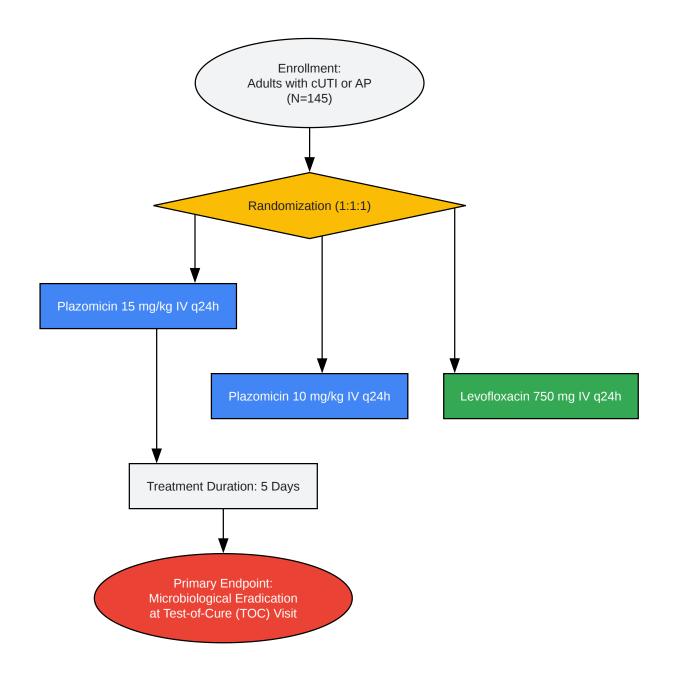
Parameter	Value (Geometric Mean ± SD)	Reference(s)
C _{max} (Maximum Concentration)	73.7 ± 19.7 mcg/mL	[13]
AUC (Area Under the Curve)	257 ± 67.0 mcg·h/mL	[13]
Vd (Volume of Distribution)	17.9 ± 4.8 L	[13]
CL (Total Body Clearance)	4.5 ± 0.9 L/h	[13]
C _{min} (Trough Concentration)	0.3 ± 0.2 mcg/mL	[13]

• Findings: **Plazomicin** exhibited linear pharmacokinetics, with dose-proportional increases in C_{max} and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections (cUTI)

Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial comparing the efficacy and safety of two doses of Plazomicin (10 mg/kg and 15 mg/kg daily) against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis (AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure (TOC) visit.[14]





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Caption: Workflow for the Phase 2 cUTI clinical trial.

• Data Presentation: Efficacy Results



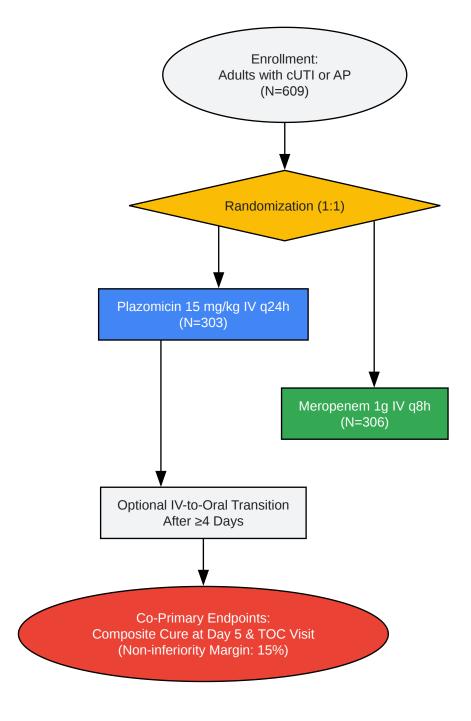
Outcome	Plazomicin 15 mg/kg	Levofloxacin 750 mg	Reference(s)
Microbiological Eradication (MITT Population)	88.0% (44/50)	90.5% (38/42)	[14]
Clinical Cure Rate (mITT Population)	70.6%	65.5%	[11]

• Findings: The 15 mg/kg dose of **Plazomicin** demonstrated comparable microbiological eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[14]

Phase 3 Program: EPIC and CARE Trials

• Experimental Protocol: The EPIC (Evaluating **Plazomicin** in Complicated UTI) trial was a pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared **Plazomicin** (15 mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[3][15] The coprimary endpoints were composite cure (clinical cure and microbiological eradication) at Day 5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT) population. The non-inferiority margin was set at 15%.[15]





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Caption: Workflow for the Phase 3 EPIC clinical trial.

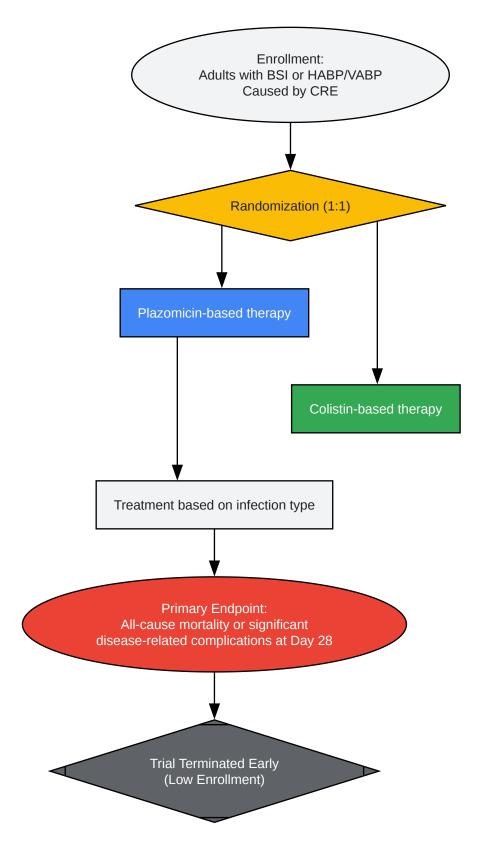
• Data Presentation: EPIC Trial Efficacy Results (mMITT Population)



Endpoint	Plazomicin (N=191)	Meropenem (N=197)	Difference (95% CI)	Reference(s)
Composite Cure (Day 5)	88.0% (168/191)	91.4% (180/197)	-3.4% (-10.0 to 3.1)	[15]
Composite Cure (TOC Visit)	81.7% (156/191)	70.1% (138/197)	11.6% (2.7 to 20.3)	[3][15]

- Findings: **Plazomicin** was non-inferior to meropenem at the Day 5 endpoint and demonstrated superiority at the TOC visit for composite cure.[3][15] The most common adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension (2.3%).[12][16]
- Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial was a Phase 3 study evaluating Plazomicin in patients with serious infections, including bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia (HABP/VABP), caused by CRE.[3] Patients were randomized to receive Plazomicin or colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary endpoint was a composite of death or significant disease-related complications at Day 28.
 [15]





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Caption: Workflow for the Phase 3 CARE clinical trial.



Findings: The trial was terminated early due to significantly slower than expected enrollment.
 [15] In the small number of patients enrolled (N=37), a trend toward lower mortality and fewer complications was observed in the **Plazomicin** arm compared to the colistin arm.[3]
 [15] However, due to the small sample size, the results were not sufficient for a regulatory finding of efficacy for these indications.[5]

Regulatory History and Commercialization

- Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for the development and review of **Plazomicin**.[5]
- FDA Approval: On June 25, 2018, the FDA approved Zemdri (**plazomicin**) for the treatment of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have limited or no alternative treatment options.[13][17][18]
- Regulatory Setback: The FDA did not approve Plazomicin for the treatment of bloodstream infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial.[5]
- Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a
 robust market for the drug and filed for Chapter 11 bankruptcy in April 2019.[5][19] The rights
 to Plazomicin were subsequently acquired by Cipla USA.[5]

Conclusion

Plazomicin represents a significant achievement in rational antibiotic design, successfully creating a modern aminoglycoside with potent activity against many multidrug-resistant Gramnegative bacteria. Its development history, from chemical synthesis to rigorous clinical trials, underscores the extensive process required to bring a novel anti-infective agent to market. While its efficacy in complicated UTIs is well-established, its full potential in treating other serious CRE infections remains an area for further investigation. The story of Plazomicin also highlights the economic challenges facing antibiotic development, even for clinically valuable and innovative drugs.

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